3-氯-1-(2-氯-吩噻嗪-10-基)-丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

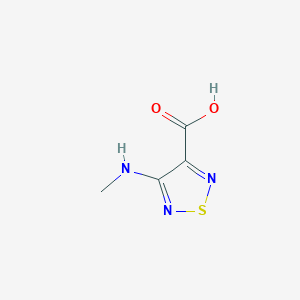

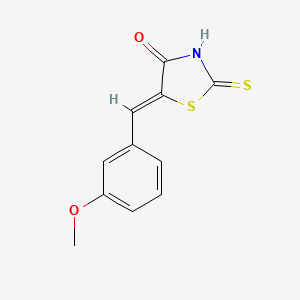

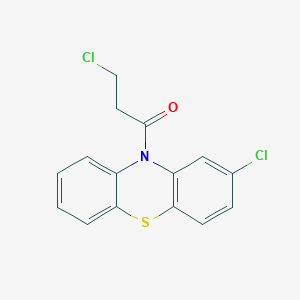

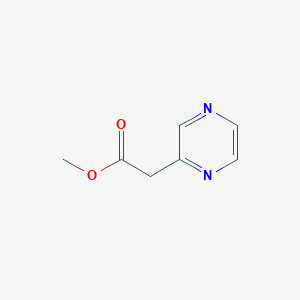

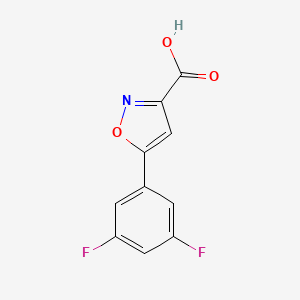

The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a derivative of phenothiazine, which is a heterocyclic compound that has been extensively studied for its various biological activities. The phenothiazine framework is known for its antimicrobial properties and is often modified to enhance its efficacy or to create new compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves the condensation of substituted phenothiazines with various reagents. In the case of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives, the synthesis is achieved through a three-carbon atom chain by condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines . Although the specific synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is not detailed in the provided papers, it is likely to follow a similar synthetic route involving condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is characterized by the presence of a tricyclic system with nitrogen and sulfur atoms. The crystal structure of related compounds, such as the p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, shows an almost planar conformation with significant stacking, characteristic of π-electron systems . This suggests that 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one may also exhibit a planar structure conducive to stacking interactions, which could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions, including nitration, which has been studied in compounds like 2-chloro-10-methylphenothiazine . Nitration typically results in the introduction of nitro groups, which can significantly alter the electronic properties of the molecule. While the specific chemical reactions of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one are not described in the provided papers, it can be inferred that it may undergo similar reactions that modify its chemical structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. For instance, the crystal structure of related compounds provides insights into their density and conformation . The presence of chlorine atoms and the phenothiazine core in 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one suggests that it may have distinct physical properties such as melting point, solubility, and density, which would be important for its practical applications. The chemical properties, including reactivity and stability, would be influenced by the electronic configuration and the presence of functional groups.

科学研究应用

酚酸和生物活性包括绿原酸 (CGA) 在内的酚酸表现出一系列生物和药理作用。CGA 存在于绿咖啡提取物和茶中,以其抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统兴奋特性而闻名。据推测,CGA 可以调节脂质和葡萄糖代谢,可能有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病。人们认为,它的降胆固醇作用源于营养代谢的改变,包括氨基酸、葡萄糖和脂肪酸 (Naveed 等人,2018)。

属性

IUPAC Name |

3-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-8-7-15(19)18-11-3-1-2-4-13(11)20-14-6-5-10(17)9-12(14)18/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPSOJXOWCPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364865 |

Source

|

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

CAS RN |

1032-19-5 |

Source

|

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)